4-Isothiocyanato-6-methoxypyrimidine
Description
4-Isothiocyanato-6-methoxypyrimidine is a pyrimidine derivative featuring an isothiocyanate (-NCS) group at the 4-position and a methoxy (-OCH₃) group at the 6-position. Pyrimidines are heterocyclic aromatic compounds with significant roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological relevance . The methoxy group contributes to solubility and hydrogen-bonding interactions, influencing crystallization and biological activity .
Properties
Molecular Formula |
C6H5N3OS |
|---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
4-isothiocyanato-6-methoxypyrimidine |
InChI |
InChI=1S/C6H5N3OS/c1-10-6-2-5(9-4-11)7-3-8-6/h2-3H,1H3 |
InChI Key |
ADKICMRIVXDIOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)N=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Group Variations
Key structural analogs of 4-Isothiocyanato-6-methoxypyrimidine include:
Key Differences :
- This compound’s isothiocyanate group offers unique reactivity for nucleophilic additions, distinguishing it from chloro (leaving group) or amino (hydrogen-bond donor) substituents in analogs.
- Methoxy at the 6-position is conserved in many analogs, suggesting its role in stabilizing ring conformation and enhancing solubility .
Physical and Chemical Properties
- Reactivity :
- The isothiocyanate group reacts with amines or thiols, enabling conjugation in drug design. In contrast, chloro groups (e.g., in 4-Chloro-6-methoxypyrimidin-2-amine) facilitate nucleophilic substitution .
- Thione groups (e.g., in ’s compound) participate in hydrogen bonding and metal coordination, whereas isothiocyanate is more electrophilic .
- Solubility :
Crystallography and Molecular Interactions
- Hydrogen Bonding : 4-Chloro-6-methoxypyrimidin-2-amine forms extended hydrogen-bonded networks with succinic acid, creating sheets parallel to the (112) plane . The isothiocyanate group may disrupt such networks due to its linear geometry and reduced hydrogen-bonding capacity.
- Crystal Packing : In 4,6-Dichloro-5-methoxypyrimidine, Cl···N interactions (3.09–3.10 Å) stabilize a 3D framework . The bulkier isothiocyanate group might instead favor π-π stacking or van der Waals interactions.
Tables
Table 1: Substituent Effects on Pyrimidine Derivatives
Preparation Methods
Reaction Mechanism and Optimization
-
Dithiocarbamate Formation : Treatment of 4-amino-6-methoxypyrimidine with CS₂ in the presence of a base (e.g., triethylamine, Et₃N) generates a dithiocarbamate intermediate. The reaction proceeds via nucleophilic attack of the amine on CS₂, forming a stable dithiocarbamate salt.
-
Desulfurization : The dithiocarbamate is desulfurized using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) under microwave irradiation (90°C, 3 min), yielding 4-isothiocyanato-6-methoxypyrimidine with >90% efficiency.
Key Advantages :
-
Microwave acceleration reduces reaction time to minutes.
Representative Data :
| Parameter | Value |
|---|---|
| Starting Material | 4-Amino-6-methoxypyrimidine |
| CS₂ Equivalents | 3 |
| Base | Et₃N (4 equiv.) |
| Desulfurizing Agent | DMT/NMM/TsO⁻ (1.3 equiv.) |
| Yield | 89–96% |
Thiophosgene-Mediated Direct Isothiocyanation
Thiophosgene (Cl₂C=S) offers a one-step route to introduce the isothiocyanate group directly onto the amine precursor. This method, though efficient, requires stringent safety measures due to thiophosgene’s toxicity.
Reaction Conditions
4-Amino-6-methoxypyrimidine reacts with thiophosgene in dichloromethane (DCM) under basic conditions (e.g., NaOH) at room temperature. The amine undergoes thiocarbamoylation, followed by dehydrohalogenation to form the isothiocyanate.
Limitations :
-
Thiophosgene’s high toxicity necessitates controlled handling.
-
Competing hydrolysis can reduce yields in aqueous environments.
Optimized Protocol :
Mechanochemical Synthesis via Solvent-Free Grinding
Emerging solvent-free methods utilize mechanical force to facilitate reactions between 4-amino-6-methoxypyrimidine, CS₂, and potassium hydroxide (KOH). This approach minimizes waste and avoids toxic solvents.
Procedure and Efficiency
Grinding the amine with CS₂ and KOH (1:3:1 molar ratio) in a ball mill for 1–2 hours forms the dithiocarbamate salt. Subsequent column chromatography purification isolates the isothiocyanate in ~85% yield.
Advantages :
Data Summary :
Comparative Analysis of Methods
Yield and Practicality
| Method | Yield | Toxicity | Scalability |
|---|---|---|---|
| Dithiocarbamate Desulfurization | 90–96% | Moderate | High |
| Thiophosgene-Mediated | 70–75% | High | Moderate |
| Mechanochemical | 85% | Low | Moderate |
Q & A
Q. What are the established synthetic routes for 4-Isothiocyanato-6-methoxypyrimidine, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution of a chloro precursor. For example, 4-chloro-6-methoxypyrimidine can react with potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60–80°C). Catalytic additives, such as tetrabutylammonium bromide, may enhance reactivity. Reaction progress should be monitored via thin-layer chromatography (TLC), and purity is confirmed using HPLC or GC-MS .
Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation of this compound?
Key techniques include:
- NMR spectroscopy : and NMR to identify methoxy () and isothiocyanato () groups.
- X-ray crystallography : Programs like SHELXL (via SHELX suite) refine crystal structures, resolving bond angles and intermolecular interactions .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. How are common impurities identified during synthesis, and what purification strategies are effective?
By-products (e.g., unreacted chloro precursor or oxidized derivatives) are detected via HPLC with UV/Vis or tandem MS. Column chromatography using silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity. Comparative retention times with standards validate separation efficiency .
Advanced Research Questions
Q. How do electronic and steric effects of the methoxy and isothiocyanato groups influence reactivity in cross-coupling reactions?
The electron-donating methoxy group at position 6 deactivates the pyrimidine ring, potentially slowing electrophilic substitution. In contrast, the electron-withdrawing isothiocyanato group at position 4 enhances electrophilicity. Density functional theory (DFT) calculations can model charge distribution, while Hammett constants quantify substituent effects. Experimental validation via kinetic studies (e.g., Suzuki-Miyaura coupling) under varying conditions (e.g., Pd catalysts, bases) clarifies reactivity trends .
Q. What experimental and computational approaches resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability (e.g., cell lines, incubation times) or compound stability. Reproducibility requires:
- Standardized protocols : Fixed concentrations, pH, and solvent controls (e.g., DMSO ≤0.1% v/v).
- Stability assays : Monitor degradation in buffer via LC-MS over 24–72 hours.
- Molecular docking : Compare binding affinities to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
Q. How can the compound’s stability in aqueous solutions be optimized for pharmacological studies?
Strategies include:
- pH adjustment : Buffers (pH 7.4) to minimize hydrolysis of the isothiocyanato group.
- Lyophilization : Formulate as a lyophilized powder reconstituted in saline.
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance solubility and reduce aggregation. Stability is quantified via accelerated degradation studies (40°C/75% RH) .
Q. What mechanistic insights explain its covalent binding to cysteine residues in enzyme inhibition studies?
The isothiocyanato group reacts with thiols (-SH) in cysteine via nucleophilic attack, forming a thiourea adduct. Confirm this mechanism using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
